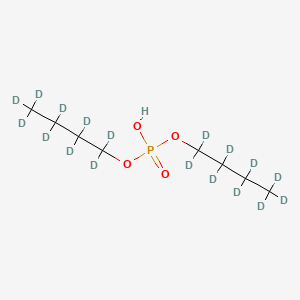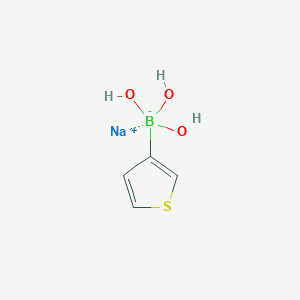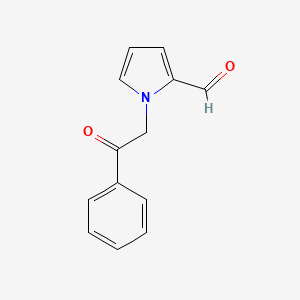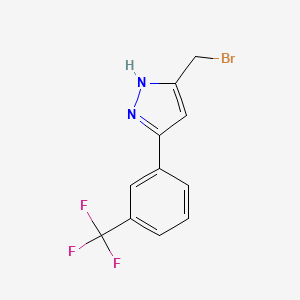
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tributylstannylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Tributylstannylmethoxy Group: The tributylstannylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable stannylating agent is used to replace a leaving group on the pyrrolidine ring.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carboxyl group or the stannyl group, leading to the formation of alcohols or alkanes.
Substitution: The tributylstannylmethoxy group can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a suitable catalyst or base.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: It can be used in bioconjugation reactions to attach bioactive molecules to biomolecules, aiding in the study of biological processes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: It can be used as a standard or reagent in analytical chemistry for the detection and quantification of various analytes.
作用机制
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the activation of substrates. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of their activity.
相似化合物的比较
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tributylstannylmethoxy group, making it less versatile in catalysis.
tert-Butyl 3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its potential in bioconjugation and drug development.
Uniqueness: The presence of both the aminomethyl and tributylstannylmethoxy groups in tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate makes it a highly versatile compound with applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it valuable in both research and industrial applications.
属性
分子式 |
C23H48N2O3Sn |
|---|---|
分子量 |
519.3 g/mol |
IUPAC 名称 |
tert-butyl 3-(aminomethyl)-3-(tributylstannylmethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
FITIMZOFKJTPHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)COC1(CCN(C1)C(=O)OC(C)(C)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)

![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)



![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)






